molecular formula C12H22N2O3 B7583812 N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide

N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide

Cat. No. B7583812
M. Wt: 242.31 g/mol
InChI Key: LZFOLTOCYJTQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide, also known as MEM or MEM-P, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. MEM has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thus preventing its activity. CK2 is a serine/threonine kinase that regulates the activity of numerous proteins involved in cell signaling and metabolism. By inhibiting CK2, N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been shown to modulate the activity of various proteins and signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation and oxidative stress in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide in lab experiments is its high selectivity and potency for CK2 inhibition. This allows for precise modulation of CK2 activity without affecting other kinases or cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain assays or experiments.

Future Directions

There are several potential future directions for research on N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its potential use in non-cancer diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide and its downstream effects on cellular processes and pathways.

Synthesis Methods

N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(2-chloroethoxy)tetrahydrofuran, which is then reacted with N-methylpiperidine-1-carboxamide in the presence of a base to yield N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide.

Scientific Research Applications

N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy. N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has also been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, as well as for its anti-inflammatory properties in models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-13-12(15)14-6-4-10(5-7-14)17-9-11-3-2-8-16-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOLTOCYJTQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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